molecular formula C15H9N3O8 B12083887 Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate CAS No. 164297-32-9

Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate

Cat. No.: B12083887
CAS No.: 164297-32-9
M. Wt: 359.25 g/mol
InChI Key: LPEVCHMOSUMYEE-UHFFFAOYSA-N
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Description

Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a fluorene core, with a methyl ester functional group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate typically involves the nitration of fluorene derivatives. One common method includes the nitration of 9H-fluorene-4-carboxylic acid followed by esterification to introduce the methyl ester group. The nitration process often employs a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration and esterification steps are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved include oxidative stress and the formation of reactive oxygen species, which can induce cellular damage or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,5,7-trinitrofluoren-9-one-4-carboxylate
  • Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate
  • 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide

Uniqueness

Methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate is unique due to its specific arrangement of nitro groups and the presence of a methyl ester functional group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .

Properties

CAS No.

164297-32-9

Molecular Formula

C15H9N3O8

Molecular Weight

359.25 g/mol

IUPAC Name

methyl 2,5,7-trinitro-9H-fluorene-4-carboxylate

InChI

InChI=1S/C15H9N3O8/c1-26-15(19)11-5-9(16(20)21)3-7-2-8-4-10(17(22)23)6-12(18(24)25)14(8)13(7)11/h3-6H,2H2,1H3

InChI Key

LPEVCHMOSUMYEE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C3=C(C2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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